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This technical guide provides a comprehensive overview of the initial safety and tolerability
data for Gpo-vir, a fixed-dose combination antiretroviral medication. Gpo-vir, developed by the
Thai Government Pharmaceutical Organization (GPO), combines two Nucleoside Reverse
Transcriptase Inhibitors (NRTIS), stavudine (d4T) and lamivudine (3TC), with one Non-
Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP).[1][2] It was developed
as an affordable and effective first-line therapy for HIV-1 infection, particularly in resource-
limited settings.[3][4] This document synthesizes available clinical data on its safety profile,
details the protocols of key studies, and illustrates the drug's mechanism of action.

Preclinical Safety and Tolerability

Extensive searches for preclinical (animal) toxicology studies specifically for the Gpo-vir fixed-
dose combination did not yield any publicly available reports. The available literature suggests
that for this type of new drug formulation, developed by the Thai GPO, regulatory approval
pathways in Thailand may have provided an exemption from conducting new animal toxicity
studies for the combination.[5] This approach is often considered when the individual
components of a fixed-dose combination have been in wide clinical use for a long time and
their individual safety and toxicology profiles are well-established. The registration process for
such generic combinations in Thailand focuses on ensuring drug quality, purity, stability, and
bioequivalence, supplemented by clinical data on efficacy and safety in the local population.[6]

[7]
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Clinical Safety and Tolerability

The initial safety and tolerability of Gpo-vir were evaluated in several open-label clinical studies
conducted in Thailand with antiretroviral-naive adult HIV patients, including those with
advanced stages of the disease. These studies consistently found Gpo-vir to be generally safe
and well-tolerated.[3][5]

The most frequently reported adverse events were consistent with the known side-effect
profiles of the individual component drugs: stavudine, lamivudine, and nevirapine. These
included skin rash, hepatotoxicity, peripheral neuropathy, and lipodystrophy.[3][4][5][8]

Key Adverse Events

o Hepatotoxicity: Severe (Grade 3 or 4) hepatotoxicity was observed in a minority of patients,
with rates reported between 4.9% and 7%.[3][5] Intensive monitoring during the first 18
weeks of therapy is crucial, as this is the period of greatest risk for nevirapine-associated
severe and life-threatening hepatotoxicity.[1]

o Skin Rash: Skin rash, a known side effect of nevirapine, was reported in 12% to 14.7% of
patients in initial studies.[3][5] Most cases were mild, but severe, life-threatening skin
reactions, including Stevens-Johnson syndrome, are a known risk with nevirapine,
necessitating immediate discontinuation of the drug if severe symptoms appear.[1]

o Peripheral Neuropathy: The incidence of peripheral neuropathy, a common toxicity
associated with stavudine, was reported at approximately 6.9%.[3]

o Lipodystrophy: In a longer-term observational study, 16.8% of patients showed symptoms of
lipodystrophy within two years of starting Gpo-vir treatment.[4][8]

Data Presentation: Summary of Clinical Safety Data

The following tables summarize the quantitative safety and tolerability data from key initial
studies on Gpo-vir.

Table 1: Incidence of Key Adverse Events in Patients Receiving Gpo-vir
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Adverse Event

Anekthananon et al. (24-

Kiertiburanakul et al. (48-

Week Study)[5] Week Study)[3]
Number of Patients 101 102
Grade 3/4 Hepatotoxicity 7.0% 4.9%
Skin Rash 12.0% 14.7%
Peripheral Neuropathy Not Reported 6.9%

Table 2: Efficacy Markers from Initial Gpo-vir Studies

Efficacy Marker

Anekthananon et al. (at 24
Weeks)[5]

Kiertiburanakul et al. (at 48
Weeks)[3]

Baseline CD4 Count

(cells/mma3)

Mean: 58.7

Median: 13

Follow-up CD4 Count

(cells/mm3)

Mean: 155.1

Median: 191

Mean CD4 Increase from

Baseline

96.5 cells/mm3

Not Reported

Baseline HIV RNA (copies/mL)

Mean: 5.3 logio

Median: 363,500

% with HIV RNA < 400

copies/mL

80.2% (Intention-to-Treat)

Not Reported

% with HIV RNA < 50

copies/mL

Not Reported

63.7% (Intention-to-Treat)

Experimental Protocols

The initial evaluations of Gpo-vir were primarily open-label, single-arm trials conducted in

Thailand.

Protocol: 24-Week Safety and Efficacy Study
(Anekthananon et al.)
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o Study Design: An open-label, single-arm prospective trial.[5]
» Patient Population: 101 antiretroviral-naive HIV-infected adults.[5]
e Inclusion Criteria: Patients with advanced HIV infection.[5]

o Dosing Regimen: Patients received the fixed-dose combination of Gpo-vir. A lead-in period
for nevirapine was implemented, with a dose of 200 mg once daily for the first 14 days to
minimize adverse effects, followed by the full combination dose.[9]

o Follow-up and Assessments: Patients were followed up at weeks 2, 4, 8, 12, and 24. CD4
cell count and HIV-RNA assays were performed at baseline and at weeks 12 and 24. Clinical
and biological criteria were used to assess adverse events.[5]

Protocol: 48-Week Efficacy and Safety Study
(Kiertiburanakul et al.)

o Study Design: An open-label study combining prospective and retrospective data collection.

[3]
o Patient Population: 102 HIV-infected patients.[3]

« Inclusion Criteria: Patients with advanced HIV infection, defined by a baseline CD4 cell count
of less than 100 cells/mm3.[3]

» Dosing Regimen: All patients received Gpo-vir for a duration of 48 weeks.[3]

e Follow-up and Assessments: CD4 cell count and plasma viral load were measured at
baseline and at 48 weeks. Safety assessments were conducted to determine the incidence
of hepatotoxicity, rash, and peripheral neuropathy.[3]

Mandatory Visualization: Mechanism of Action

The components of Gpo-vir target a critical enzyme in the HIV-1 replication cycle: reverse
transcriptase. This enzyme is responsible for converting the viral RNA genome into DNA, a
necessary step before the viral genetic material can be integrated into the host cell's genome.
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o Stavudine (d4T) and Lamivudine (3TC): These are Nucleoside Reverse Transcriptase
Inhibitors (NRTIs). They act as chain terminators. After being phosphorylated within the host
cell, they are incorporated into the newly forming viral DNA chain. Their structure prevents
the addition of further nucleotides, thus halting DNA synthesis.

o Nevirapine (NVP): This is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It
binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a
conformational change that inhibits the enzyme's activity.

The diagram below illustrates the workflow of HIV-1 entry and the specific step of reverse
transcription where Gpo-vir's components exert their antiviral effect.
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Mechanism of Action of Gpo-vir Components on HIV Reverse Transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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